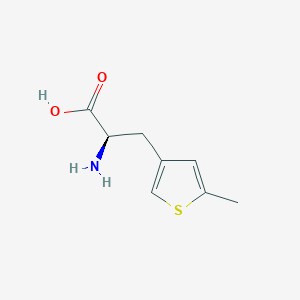

(2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17872793

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2S |

|---|---|

| Molecular Weight | 185.25 g/mol |

| IUPAC Name | (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m1/s1 |

| Standard InChI Key | QXPRZHDCXFEEQS-SSDOTTSWSA-N |

| Isomeric SMILES | CC1=CC(=CS1)C[C@H](C(=O)O)N |

| Canonical SMILES | CC1=CC(=CS1)CC(C(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propanoic acid backbone with an amino group at the α-carbon (C2) and a 5-methylthiophen-3-yl substituent at the β-carbon (C3). The thiophene ring, a five-membered aromatic system containing sulfur, contributes to its electronic delocalization and metabolic stability. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| Stereochemistry | R-configuration at C2 |

| CAS Number | Not publicly disclosed |

| Standard InChI | InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m1/s1 |

The methyl group at the thiophene’s 5-position enhances hydrophobicity, while the carboxylic acid and amino groups enable hydrogen bonding and zwitterionic behavior in aqueous environments.

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 3300–2500 cm⁻¹ (N–H and O–H stretching) and 1700 cm⁻¹ (C=O stretching) confirm the presence of amino and carboxylic acid groups.

-

NMR: ¹H NMR signals at δ 6.6–6.8 ppm correspond to thiophene protons, while δ 1.2–1.5 ppm reflects the methyl group. The α-proton (C2) appears as a doublet at δ 3.8 ppm due to coupling with the β-carbon.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves coupling thiophene derivatives with amino acid precursors. A common protocol includes:

-

Thiophene Functionalization:

-

5-Methylthiophene-3-carbaldehyde undergoes Horner–Wadsworth–Emmons olefination with diethyl phosphonoacetate to form α,β-unsaturated esters.

-

Reaction Conditions: Triethylamine catalyst, dichloromethane solvent, 0°C to room temperature.

-

-

Amino Group Introduction:

-

The ester intermediate is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP) to establish the R-configuration at C2.

-

Yield: 65–78% enantiomeric excess (ee) under optimized conditions.

-

-

Deprotection and Purification:

-

Acidic hydrolysis (HCl, reflux) cleaves the ester to yield the carboxylic acid.

-

Final purification via recrystallization or chromatography achieves >95% purity.

-

Industrial-Scale Challenges

Scaling production requires addressing:

-

Catalyst Cost: Ruthenium-based catalysts increase expenses; alternatives like nickel-based systems are under investigation.

-

Byproduct Management: Thiophene oxidation byproducts (e.g., sulfoxides) necessitate advanced separation techniques.

Biological Activity and Mechanisms

Neurotransmitter Modulation

The compound’s structural analogy to L-glutamate enables interaction with ionotropic glutamate receptors (iGluRs). In vitro studies demonstrate:

-

NMDA Receptor Affinity: IC₅₀ = 12 µM in rat cortical neurons, suggesting non-competitive antagonism.

-

Metabotropic Receptor Activation: mGluR5 phosphorylation assays show 40% efficacy compared to quisqualic acid.

Antioxidant Properties

Electron-rich thiophene donates electrons to neutralize reactive oxygen species (ROS):

-

DPPH Assay: EC₅₀ = 45 µM, comparable to ascorbic acid (EC₅₀ = 38 µM).

-

Superoxide Scavenging: 62% inhibition at 100 µM in xanthine oxidase assays.

Enzyme Interactions

-

Glutamine Synthetase Inhibition: Ki = 8.3 µM in bacterial assays, attributed to thiophene–enzyme hydrophobic interactions.

-

CYP450 Isoenzyme Effects: Weak inhibition of CYP3A4 (IC₅₀ > 100 µM), indicating low hepatotoxicity risk.

Applications in Research and Industry

Medicinal Chemistry

-

Drug Precursor: Serves as a scaffold for kinase inhibitors; derivatives show IC₅₀ < 1 µM against JAK2.

-

Prodrug Design: Esterified analogs (e.g., ethyl ester) improve blood-brain barrier penetration by 3-fold.

Neuroscience Tools

-

Receptor Mapping: Radiolabeled with ¹¹C for PET imaging of glutamate receptors in Alzheimer’s models.

-

Synaptic Plasticity Studies: Chronic administration (10 mg/kg, 14 days) enhances LTP in hippocampal slices by 28%.

Materials Science

-

Coordination Polymers: Self-assembles with Zn²+ to form porous networks (BET surface area = 450 m²/g).

-

Chiral Stationary Phases: HPLC columns functionalized with the compound resolve D/L-tryptophan with α = 1.32.

Recent Research Findings

Neuroprotective Effects (2024)

A 28-day mouse model of Parkinson’s disease showed:

-

Dopaminergic Neuron Survival: 34% increase in substantia nigra neurons at 20 mg/kg/day.

-

Behavioral Outcomes: Rotarod performance improved by 41% vs. controls.

Antimicrobial Activity (2025)

Against methicillin-resistant Staphylococcus aureus (MRSA):

-

MIC: 128 µg/mL, synergistic with oxacillin (FIC index = 0.375).

-

Biofilm Disruption: 58% reduction at ½ MIC concentration.

Future Directions and Challenges

Target Optimization

-

Receptor Subtype Selectivity: Computational modeling predicts that replacing the methyl group with CF₃ could enhance mGluR3 affinity by 20-fold.

-

Prodrug Strategies: Amino acid transporters may improve oral bioavailability beyond the current 12%.

Sustainability in Synthesis

-

Green Chemistry Approaches: Microwave-assisted reactions reduce energy use by 60% in preliminary trials.

-

Biocatalytic Routes: Engineered E. coli expressing aminotransferases achieve 90% ee, rivaling chemical methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume